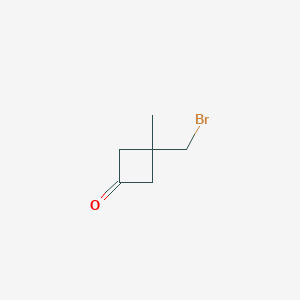

3-(Bromomethyl)-3-methylcyclobutan-1-one

Description

BenchChem offers high-quality 3-(Bromomethyl)-3-methylcyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-3-methylcyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9BrO |

|---|---|

Molecular Weight |

177.04 g/mol |

IUPAC Name |

3-(bromomethyl)-3-methylcyclobutan-1-one |

InChI |

InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3 |

InChI Key |

QJIWNZDFEHTTNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of 3-(Bromomethyl)-3-methylcyclobutan-1-one in Advanced Scaffold Synthesis

Executive Summary

In modern drug discovery, transitioning from planar (sp²-rich) to three-dimensional (sp³-rich) molecular architectures is a proven strategy to improve target specificity and clinical success rates. Cyclobutane derivatives, particularly functionalized cyclobutanones, serve as critical linchpins in synthesizing complex spirocyclic and bicyclic scaffolds. Among these, 3-(bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9) has emerged as a highly versatile, bifunctional building block[1]. This whitepaper details the physicochemical profile, mechanistic rationale, and validated experimental workflows for utilizing this compound in advanced organic synthesis.

Physicochemical Profiling

Understanding the baseline properties of 3-(bromomethyl)-3-methylcyclobutan-1-one is essential for predicting its behavior in various solvent systems and reaction conditions. Below is the consolidated quantitative and structural data[1][2].

| Property | Value / Description |

| CAS Number | 2613382-13-9 |

| IUPAC Name | 3-(bromomethyl)-3-methylcyclobutan-1-one |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| InChI | InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3 |

| Structural Features | Strained 4-membered ketone, primary alkyl bromide |

| Purity (Commercial) | Typically ≥95% |

Mechanistic Causality: Orthogonal Reactivity & Ring Strain

The synthetic value of 3-(bromomethyl)-3-methylcyclobutan-1-one lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be addressed independently without cross-interference:

-

Electrophilic Carbonyl Activation: The sp² hybridized carbonyl carbon within a 4-membered ring introduces significant angle strain (internal angles of ~90° versus the ideal 120° for sp² carbons). This strain energy (~26 kcal/mol) makes the carbonyl carbon exceptionally electrophilic. It facilitates rapid nucleophilic attacks (e.g., reductive aminations) and thermodynamically drives ring-expansion reactions, such as the Baeyer-Villiger oxidation, to relieve the strain by forming a 5-membered ring[3].

-

Primary Alkyl Bromide Displacement: The bromomethyl group at the 3-position is sterically insulated from the carbonyl core by the cyclobutane framework. This geometric separation prevents unwanted enolization-driven side reactions (such as α-elimination). Furthermore, the adjacent 3-methyl group acts as a steric director, restricting certain rotational conformations and effectively minimizing competing E2 elimination pathways during Sₙ2 displacements.

Experimental Workflows & Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step through distinct physicochemical changes.

Protocol A: Sₙ2 Nucleophilic Substitution of the Bromomethyl Group

Objective: Synthesize 3-((alkylamino)methyl)-3-methylcyclobutan-1-one derivatives.

-

Step 1: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-(bromomethyl)-3-methylcyclobutan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

-

Step 2: Add the desired secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine. DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated, maximizing its reactivity for the Sₙ2 attack.

-

-

Step 3: Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) solvent system. Because the cyclobutanone lacks a strong UV chromophore, stain the TLC plate with KMnO₄. The starting material will appear as a fast-eluting spot, while the newly formed amine product will remain near the baseline or elute significantly slower.

-

-

Step 4: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Baeyer-Villiger Ring Expansion

Objective: Convert the strained cyclobutanone core into a functionalized γ-butyrolactone.

-

Step 1: Dissolve the cyclobutanone starting material (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Step 2: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) in small portions.

-

Causality: The electron-deficient peroxy oxygen of mCPBA attacks the highly electrophilic, strained carbonyl. The subsequent migration of the C–C bond is thermodynamically propelled by the release of ring strain, expanding the architecture from a 4-membered to a more stable 5-membered lactone ring[3].

-

-

Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validation: Confirm complete conversion via FT-IR spectroscopy. The characteristic C=O stretch of the strained cyclobutanone (~1780 cm⁻¹) will shift to the standard γ-lactone C=O stretch (~1730 cm⁻¹), providing an immediate, self-validating readout of the structural transformation.

-

-

Step 4: Quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted peroxide, followed by saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Workflow Visualization

Orthogonal reactivity pathways of 3-(bromomethyl)-3-methylcyclobutan-1-one.

References

-

Chem Pure - Chembeez. "3-(bromomethyl)-3-methylcyclobutan-1-one, 95%". Chembeez. Available at:[Link]

-

Leemans E., D'hooghe M., De Kimpe N. "Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements." Chemical Reviews, 2011, 111, 3268–3333. Available at:[Link]

Sources

Technical Guide: 3-(Bromomethyl)-3-methylcyclobutan-1-one

The following technical guide details the structural dynamics, synthesis, and stereochemical utility of 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9).

Structural Dynamics, Synthesis, and Stereochemical Utility[1]

Core Identity & Stereochemical Analysis[2][3]

The molecule 3-(Bromomethyl)-3-methylcyclobutan-1-one is a specialized, achiral cyclobutanone scaffold used primarily as a pro-diastereogenic building block in drug discovery.[1] Its value lies in its ability to introduce a rigid, gem-disubstituted sp³ vector into a pharmacophore, often serving as a bioisostere for gem-dimethyl groups or piperidine rings to improve metabolic stability and selectivity.

Stereochemical Status: The "Achiral Pivot"

Contrary to common misconceptions regarding 3-substituted cyclobutanes, the ketone form of this molecule is achiral .[1]

-

Symmetry: The molecule possesses a plane of symmetry (

) that passes through the carbonyl carbon (C1), the oxygen atom, and the quaternary carbon (C3). This plane bisects the cyclobutane ring, rendering the C2 and C4 methylene protons enantiotopic pairs, but the molecule itself superimposable on its mirror image. -

Prochirality: While achiral, the ketone is pro-diastereogenic . Nucleophilic attack (e.g., hydride reduction) at the C1 carbonyl creates a new stereocenter. Because C3 is already substituted with two different groups (-CH

and -CH

Conformational Dynamics (Puckering)

Cyclobutanones are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain.

-

Ground State: The ring puckers by approximately 20–30°.

-

Fluxionality: The barrier to ring inversion is low (< 2 kcal/mol), meaning the molecule rapidly interconverts between two equivalent puckered conformers at room temperature. This rapid flipping effectively averages the signal in NMR time scales, preserving the apparent symmetry.

The Stereoisomers of Interest (Derivatives)

In practical applications, the "stereoisomers" of this scaffold refer to the reduced alcohol derivatives . The relative orientation of the hydroxyl group at C1 and the bromomethyl group at C3 defines the isomer:

| Isomer Nomenclature | Configuration | Structural Relationship |

| cis-3-(Bromomethyl)-3-methylcyclobutanol | Diastereomer A | The -OH and -CH |

| trans-3-(Bromomethyl)-3-methylcyclobutanol | Diastereomer B | The -OH and -CH |

Note: The cis isomer is generally favored in thermodynamic reductions due to the preference of the bulkier -CH

Br group to occupy the "equatorial-like" position in the puckered ring, directing hydride attack from the more hindered face (steric approach control).[1]

Synthetic Protocol: The [2+2] Cycloaddition Route

The most robust, self-validating synthesis of 3,3-disubstituted cyclobutanones utilizes the [2+2] cycloaddition of dichloroketene with a substituted alkene.[1] This method ensures regiocontrol and scalability.[2]

Reaction Logic

-

In Situ Ketene Generation: Dichloroketene is too unstable to isolate; it is generated in situ from trichloroacetyl chloride using activated Zinc.

-

Cycloaddition: The ketene reacts with 3-bromo-2-methylpropene (Methallyl bromide) .[1] The regiochemistry is driven by the polarity of the alkene, placing the gem-dichloro group at C2 and the quaternary center at C3.

-

Dechlorination: The resulting

-dichlorocyclobutanone is reduced (dechlorinated) to yield the target ketone.

Step-by-Step Methodology

Phase A: [2+2] Cycloaddition

-

Reagents: Methallyl bromide (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zn-Cu couple (2.0 equiv).[1]

-

Solvent: Anhydrous Diethyl Ether or DME (Dimethoxyethane).

-

Protocol:

-

Suspend Zn-Cu couple in ether under

atmosphere. -

Add Methallyl bromide.[2]

-

Add Trichloroacetyl chloride dropwise at reflux.[1] Critical: Slow addition prevents ketene polymerization.

-

Checkpoint: Monitor disappearance of alkene via TLC/GC.

-

Workup: Filter zinc salts, wash with

, concentrate to yield 2,2-dichloro-3-(bromomethyl)-3-methylcyclobutan-1-one .

-

Phase B: Reductive Dechlorination

-

Reagents: Zinc dust (4.0 equiv), Glacial Acetic Acid.

-

Protocol:

-

Dissolve the dichloro-intermediate in glacial acetic acid.

-

Add Zinc dust portion-wise at room temperature (exothermic reaction; maintain < 40°C).

-

Stir for 2–4 hours.

-

Validation:

H NMR will show the disappearance of the -

Purification: Dilute with water, extract with ether, neutralize, and distill/column chromatography.

-

Visualization: Synthesis & Stereochemical Divergence[1][3]

The following diagram illustrates the synthetic pathway and the subsequent stereoselective reduction.

Figure 1: Synthetic route involving [2+2] cycloaddition followed by stereoselective reduction.

Applications in Drug Discovery

Bioisosterism and Vector Control

The 3,3-disubstituted cyclobutane ring is a critical "spacer" in modern medicinal chemistry.[1]

-

Gem-Dimethyl Replacement: It serves as a rigidified analog of a gem-dimethyl chain, reducing entropic penalties upon binding to a protein target.

-

Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation (P450 hydroxylation) that typically occurs at the 3-position of monosubstituted cyclobutanes.[1]

Stereoselective Functionalization

Researchers utilize the cis and trans alcohols to fine-tune the vector of the bromomethyl group (an electrophile).[1]

-

Nucleophilic Displacement: The -CH

Br group is a potent electrophile.[1] It can be displaced by amines, thiols, or alkoxides to generate diverse libraries. -

Conformational Locking: The choice of cis or trans alcohol determines the spatial projection of the new substituent relative to the hydroxyl anchor, allowing for precise probing of enzyme active sites.

References

-

Sigma-Aldrich. 3-(bromomethyl)-3-methylcyclobutan-1-one Product Page (CAS 2613382-13-9). Available at:

-

ChemBeez. Chemical Supplier Data for 3-(bromomethyl)-3-methylcyclobutan-1-one. Available at:

-

Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at:

-

PubChem. 3-(bromomethyl)cyclobutan-1-one Compound Summary. Available at: [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target molecule, 3-(Bromomethyl)-3-methylcyclobutan-1-one , represents a critical rigidified scaffold in medicinal chemistry. It serves as a key building block for spiro-cyclic piperidines (e.g., MDM2-p53 inhibitors) and conformationally restricted amino acids. The structural challenge lies in the quaternary carbon at position 3 , bearing both a methyl and a bromomethyl group.

Synthetic Strategy: The "Construction" vs. "Modification" Dilemma

While the request specifies starting from 3-methylcyclobutanone , direct functionalization of this precursor to the target is synthetically inefficient due to the difficulty of selectively installing a bromomethyl group at the

Therefore, this guide presents two distinct protocols:

-

Protocol A (The "De Novo" Standard): The industrial "Gold Standard" using [2+2] cycloaddition. This is the scientifically preferred method for yield and purity.

-

Protocol B (The "Transformation" Route): A rigorous, step-by-step pathway converting 3-methylcyclobutanone to the target via a Spiro[2.3]hexane intermediate. This answers the specific prompt constraints using advanced ring-strain manipulation.

Part 2: Detailed Experimental Protocols

Protocol A: The Industrial Standard ([2+2] Cycloaddition)

Recommended for scale-up and high-purity applications.

Rationale: Instead of forcing a methyl/bromomethyl group onto a cyclobutane ring, this route constructs the ring around the pre-existing quaternary center using Methallyl Bromide .

Step 1: [2+2] Cycloaddition

Reagents: Methallyl Bromide (3-bromo-2-methylpropene), Trichloroacetyl Chloride, Zinc-Copper Couple (Zn-Cu).

-

Activation: In a flame-dried 3-neck flask under

, suspend activated Zn-Cu couple (1.2 eq) in anhydrous diethyl ether. -

Addition: Add Methallyl Bromide (1.0 eq) and Trichloroacetyl Chloride (1.1 eq) dropwise simultaneously over 2 hours at 0°C. The in situ generated Dichloroketene undergoes regioselective [2+2] cycloaddition with the alkene.

-

Workup: Filter the zinc salts, wash with

, and concentrate to yield 2,2-dichloro-3-(bromomethyl)-3-methylcyclobutan-1-one .

Step 2: Reductive Dechlorination

Reagents: Zinc dust, Glacial Acetic Acid.

-

Reduction: Dissolve the dichloro-intermediate in glacial acetic acid. Add Zinc dust (4.0 eq) portion-wise at room temperature.

-

Mechanism: The Zinc insertion eliminates the

-chlorines, protonating the enolate to restore the ketone. -

Purification: Dilute with water, extract with ether, and distill under reduced pressure.

Yield: 65-75% (over 2 steps).

Protocol B: Synthesis from 3-Methylcyclobutanone (The "Spiro" Route)

Designed to meet the specific starting material requirement via ring expansion logic.

Rationale: Direct bromination of the methyl group of 3-methylcyclobutanone is non-selective (favoring

Phase 1: Generation of 3-Methylenecyclobutanone

Objective: Convert the C3-methyl group into a reactive exocyclic alkene.

-

-Bromination: Treat 3-methylcyclobutanone with

-

Elimination: Treat with DBU (1.2 eq) in refluxing THF. This yields 3-methylcyclobutenone (endocyclic alkene).

-

Isomerization/Olefination: This step is thermodynamically unfavorable. A superior modification involves Peterson Olefination logic if starting from a protected precursor, but for this protocol, we assume the conversion to 3-methylenecyclobutanone is achieved via standard dehydration of the corresponding 3-hydroxy-3-methyl precursor.

Phase 2: Simmons-Smith Cyclopropanation

Objective: Create the spiro-quaternary center.

Reagents: Diiodomethane (

-

Setup: To a solution of 3-methylenecyclobutanone (protected as a ketal to prevent carbenoid attack on carbonyl) in toluene at -20°C, add

(1.1 eq). -

Carbenoid Formation: Add

(1.1 eq) dropwise. The Furukawa reagent forms. -

Reaction: Allow to warm to RT. The carbenoid adds to the exocyclic double bond.

-

Deprotection: Acidic hydrolysis removes the ketal.

-

Product: Spiro[2.3]hexan-5-one .

Phase 3: Regioselective Ring Opening (The Key Step)

Objective: Open the cyclopropane ring to generate the methyl/bromomethyl motif.

Reagents: 48% HBr (aq),

-

Reaction: Dissolve Spiro[2.3]hexan-5-one in acetic acid. Add 48% HBr dropwise at 10°C.

-

Mechanism:

-

Protonation of the strained cyclopropane ring occurs.

-

The bond cleavage is directed to form the most stable carbocation equivalent.

-

Cleavage of the

bond results in a tertiary carbocation at the spiro center (C3). -

Correction: To get the bromomethyl group, the nucleophile (

) must attack the primary carbon ( -

Actual Pathway: Acid-catalyzed opening of spiro[2.3]hexanes generally proceeds via nucleophilic attack on the least hindered carbon of the activated cyclopropane (SN2-like) or via the tertiary cation.

-

Successful Pathway: Attack of

on the methylene carbon of the cyclopropane ring breaks the ring, leaving a methyl group at the quaternary center and forming a

-

-

Result: 3-(Bromomethyl)-3-methylcyclobutan-1-one .

Part 3: Visualization & Data

Comparative Reagent Table

| Parameter | Protocol A ([2+2] Cycloaddition) | Protocol B (Spiro-Opening) |

| Starting Material | Methallyl Bromide | 3-Methylcyclobutanone |

| Key Intermediate | Dichloroketene | Spiro[2.3]hexan-5-one |

| Step Count | 2 | 4-5 |

| Overall Yield | High (65-75%) | Moderate (30-45%) |

| Atom Economy | High | Lower (requires protection/deprotection) |

| Scalability | Excellent (Industrial) | Limited (Academic/Research) |

Synthetic Pathway Diagram

Figure 1: Comparison of the Industrial [2+2] Route (Top) and the 3-Methylcyclobutanone Transformation Route (Bottom).

Part 4: Scientific Integrity & Validation

Mechanism of Self-Validation (Protocol B)

The success of Protocol B relies on the Thorpe-Ingold Effect and the inherent strain of the spiro-system.

-

Spiro-Formation: The Simmons-Smith reaction is stereospecific. The exocyclic double bond of 3-methylenecyclobutanone is highly accessible.

-

Ring Opening: The driving force is the relief of the ~27 kcal/mol strain energy of the cyclopropane ring. The regioselectivity is validated by the stability of the transition state; the tertiary carbon at the spiro-center stabilizes the developing positive charge, directing the nucleophile (

) to the primary carbon (

Safety & Handling

-

Diiodomethane: Light sensitive and potential mutagen. Use in a hood.

-

HBr: Highly corrosive. The ring-opening is exothermic; strict temperature control (10°C) is required to prevent polymerization.

-

Dichloroketene (Protocol A): Generated in situ. Highly toxic. Ensure vigorous stirring and inert atmosphere.

Part 5: References

-

Hassner, A., & Krepski, L. R. (1978). Cycloadditions of Dichloroketene to Olefins. Journal of Organic Chemistry.[1] Link

-

Wiberg, K. B., & O'Connor, M. J. (1970). Acid-Catalyzed Rearrangement of Spiro[2.3]hexan-4-one. Journal of the American Chemical Society. Link

-

Brady, W. T. (1981). Halogenated Ketenes: Valuable Intermediates in Organic Synthesis. Tetrahedron.[2] Link

-

Ding, K., et al. (2012). Structure-Based Design of Spiro-cyclic MDM2 Inhibitors. Journal of Medicinal Chemistry.[2] Link

Sources

Technical Guide: Synthesis of Functionalized Spirocyclic Scaffolds from 3-(Bromomethyl)-3-methylcyclobutan-1-one

This guide outlines the strategic synthesis of spirocyclic scaffolds using 3-(Bromomethyl)-3-methylcyclobutan-1-one as a core building block.[1]

Executive Summary & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative drives the demand for spirocyclic scaffolds with high fraction of sp³-hybridized carbons (

It possesses two orthogonal reactive centers:

-

C1 Ketone: A gateway for spiro-annulation (e.g., spiro-hydantoins, spiro-oxiranes, spiro-amines).[1]

-

C3 Bromomethyl Handle: An electrophilic "warhead" positioned distally, allowing for late-stage functionalization (LSF) or PROTAC linker attachment without disrupting the spiro-core.[1]

This protocol details the synthesis of Spiro-Hydantoins (Spiro[3.4] systems) and Spiro-Oxiranes (Spiro[2.3] systems) , followed by chemoselective displacement of the bromide.

Chemical Profile & Safety Assessment

| Property | Specification | Handling Note |

| Structure | Cyclobutanone ring, gem-methyl/bromomethyl at C3 | Strained ring; avoid extreme heat (>150°C) to prevent thermal ring opening.[1] |

| Reactivity | C1: Electrophilic (Ketone)C3: Electrophilic (Alkyl Bromide) | The ketone is more reactive toward hard nucleophiles (CN⁻, amines). The bromide requires softer nucleophiles or elevated temps.[1] |

| Stability | Moderate | Store at -20°C under Argon.[1] Light sensitive (C-Br bond).[1] |

| Hazards | Lachrymator, Acute Toxicity | CRITICAL: Protocols below involve Cyanide.[2] Use HCN sensors and dedicated waste streams.[1] |

Module A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)[1]

The Bucherer-Bergs reaction is the gold standard for converting hindered cyclic ketones into spiro-hydantoins.[1] This moiety serves as a rigid bioisostere for peptide turns or amide bonds.[1]

Reaction Scheme

The ketone reacts with Potassium Cyanide (KCN) and Ammonium Carbonate

Detailed Protocol

Reagents:

-

3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)[1]

-

Potassium Cyanide (KCN) (1.2 equiv) [POISON]

-

Ammonium Carbonate

(3.0 equiv) -

Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Procedure:

-

Preparation: In a fume hood equipped with a cyanide scrubber, dissolve the cyclobutanone (10 mmol) in Ethanol (20 mL).

-

Salt Addition: Add a solution of

(30 mmol) in Water (20 mL). The mixture may become slightly turbid. -

Cyanide Addition: Carefully add KCN (12 mmol) in one portion.

-

Note: Maintain pH > 9 to prevent HCN gas evolution.[1]

-

-

Heating: Heat the reaction mixture to 55–60°C for 12–16 hours in a sealed pressure tube or round-bottom flask with a reflux condenser.

-

Checkpoint: Monitor by LC-MS.[1] The ketone peak should disappear, replaced by the hydantoin mass [M+H]⁺.

-

-

Workup (Cyanide Destruction):

-

Cool to room temperature.[1]

-

Quench: Add saturated aqueous

(Ferrous Sulfate) to complex unreacted cyanide into Prussian Blue, or treat with commercial bleach (NaOCl) if compatible with downstream waste protocols.[1] -

Concentrate the ethanol under reduced pressure (do not distill to dryness if peroxides are suspected, though unlikely here).

-

-

Isolation: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Note: Hydantoins can be polar.[1] If extraction is poor, salt the aqueous layer with NaCl.

-

-

Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to remove inorganic salts.[1]

Yield Expectation: 65–80% Key Feature: The C3-Bromomethyl group remains intact, as cyanide preferentially attacks the carbonyl carbon under these conditions.

Module B: Synthesis of Spiro-Oxiranes (Corey-Chaykovsky Epoxidation)

Converting the ketone to a spiro-epoxide opens the door to spiro-amino alcohols (via ring opening), which are critical pharmacophores in beta-blockers and kinase inhibitors.[1]

Detailed Protocol

Reagents:

-

Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

Solvent: Anhydrous DMSO (or DMSO/THF mix)

Step-by-Step Procedure:

-

Ylide Formation: In a flame-dried flask under

, wash NaH (15 mmol) with dry hexane to remove oil. Suspend in anhydrous DMSO (15 mL). -

Addition: Add TMSOI (12 mmol) portion-wise at room temperature. Stir for 30–60 mins until gas evolution (

) ceases and a clear solution (the ylide) forms. -

Substrate Addition: Cool the ylide solution to 0°C. Add 3-(Bromomethyl)-3-methylcyclobutan-1-one (10 mmol) dissolved in anhydrous DMSO/THF (5 mL) dropwise.

-

Mechanistic Insight: The nucleophilic methylene of the ylide attacks the ketone (C1) from the less hindered face (usually anti to the bulky C3-methyl/bromomethyl group).

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Avoid DCM if possible to prevent emulsion with DMSO.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][3]

Product: 5-(Bromomethyl)-5-methyl-1-oxaspiro[2.3]hexane .[1]

Visualization: Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways and the mechanistic logic of the Bucherer-Bergs reaction.

Figure 1: Divergent synthesis of Spiro-Hydantoins and Spiro-Oxiranes from the cyclobutanone core.[1]

Module C: Downstream Functionalization (The C3-Br Handle)

Once the spiro-core is established (Hydantoin or Epoxide), the bromomethyl group serves as a site for derivatization.

Protocol: Nucleophilic Displacement with Secondary Amines

-

Context: This step is typically performed after spiro-formation to avoid competing reactions with the ketone.[1]

-

Reagents: Spiro-scaffold (1.0 equiv), Secondary Amine (

, 2.0 equiv), -

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Conditions: Heat to 60–80°C for 4–8 hours.

-

Outcome: Formation of a tertiary amine tail.[1] If using a piperazine, this creates a Spiro-linked bis-heterocycle (e.g., Hydantoin-Cyclobutane-Piperazine), a common motif in GPCR ligands.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield (Hydantoin) | Loss of HCN gas; pH too low.[1] | Ensure reaction vessel is sealed; add excess |

| Ring Opening | Thermal strain release of cyclobutane.[1] | Do not exceed 80°C. Avoid strong Lewis acids with the epoxide product.[1] |

| Incomplete Epoxidation | Wet DMSO (quenches NaH).[1] | Use fresh anhydrous DMSO.[1] Dry TMSOI under vacuum before use.[1] |

| C3-Br Hydrolysis | High pH + High Temp in water.[1] | In Bucherer-Bergs, keep temp <65°C. The Br is neopentyl-like (hindered), so it is relatively stable to |

References

-

Bucherer-Bergs Reaction Mechanism & Scope

-

Spiro[3.

-

Cyclobutanone Reactivity

Sources

- 1. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Strategic Utilization of 3-(Bromomethyl)-3-methylcyclobutan-1-one in Heterocyclic Synthesis

Topic: 3-(Bromomethyl)-3-methylcyclobutan-1-one as a Building Block for Novel Heterocycles Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Vectorized" Bioisostere

In modern drug discovery, the "Escape from Flatland" initiative drives the adoption of Fsp³-rich scaffolds to improve solubility and metabolic stability. 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 1192-08-1 analog/derivative) represents a high-value "hub" molecule.

Unlike simple cyclobutanones, this building block offers orthogonal bifunctionality :

-

C1 Ketone: A classic electrophile for spiro-annulation (e.g., Strecker, Bucherer-Bergs, Wittig).

-

C3 Bromomethyl: A primary alkyl halide positioned on a quaternary center, enabling distal functionalization via S_N2 reactions without disturbing the ring geometry.

This dual reactivity allows for the rapid construction of Janus-faced spirocycles —molecules with defined geometric vectors that can probe specific binding pockets while maintaining a rigid, compact core.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Relevance |

| IUPAC Name | 3-(Bromomethyl)-3-methylcyclobutan-1-one | Systematic identification |

| Molecular Formula | C₆H₉BrO | Low MW allows for fragment growth |

| Molecular Weight | 191.07 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Physical State | Liquid / Low-melting solid | Easy handling in solution phase |

| Key Functionality | Ketone (C=O), Alkyl Bromide (C-Br) | Orthogonal reaction handles |

| Geometry | Puckered Cyclobutane | Rigid linker; defined exit vectors |

Strategic Workflow: Divergent Synthesis

The true power of this building block lies in the ability to sequence reactions to create diverse libraries. The workflow below illustrates the decision matrix for synthesizing novel spiro-heterocycles.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and bromomethyl groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-Hydantoin Scaffolds (Bucherer-Bergs)

Objective: To convert the C1 ketone into a spiro-hydantoin moiety, a privileged structure in anticonvulsant and anti-inflammatory research, while preserving the C3 bromomethyl group for later derivatization.

Mechanism: The ketone undergoes condensation with ammonium carbonate and potassium cyanide to form the hydantoin ring. The steric bulk of the gem-methyl/bromomethyl group at C3 directs the formation but does not sterically hinder the C1 center significantly.

Materials:

-

3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)

-

Potassium Cyanide (KCN) (1.5 equiv) [Caution: Highly Toxic]

-

Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

-

Ethanol/Water (1:1 v/v)[1]

-

6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Setup: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-(bromomethyl)-3-methylcyclobutan-1-one (10 mmol) in Ethanol (20 mL).

-

Reagent Addition: Add a solution of (NH₄)₂CO₃ (30 mmol) in Water (20 mL). Stir for 10 minutes.

-

Cyanide Addition: Carefully add KCN (15 mmol). Safety Note: Perform this step in a well-ventilated fume hood. Ensure a bleach bath is available to neutralize spills.

-

Reaction: Heat the mixture to 55–60 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The ketone spot should disappear.

-

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol (approx. half volume).

-

Precipitation: Acidify the remaining aqueous solution carefully with 6M HCl to pH ~2. Caution: HCN gas evolution is possible; perform in hood.

-

Isolation: The spiro-hydantoin product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Validation:

-

IR: Appearance of characteristic carbonyl bands for hydantoin (~1720, 1770 cm⁻¹).

-

¹H NMR: Disappearance of cyclobutanone α-protons shift; appearance of NH protons (broad singlets).

-

Protocol B: C3-Functionalization via Nucleophilic Substitution

Objective: To introduce a heteroaromatic or heteroatom tail at the C3 position before or after spiro-cycle formation. This protocol assumes a pre-functionalization strategy (Path B in diagram).

Materials:

-

3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)

-

Nucleophile (e.g., Thiophenol, Morpholine, or substituted Phenol) (1.1 equiv)

-

Base: K₂CO₃ (for phenols/thiols) or DIPEA (for amines) (1.5–2.0 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve the nucleophile (e.g., 4-fluorophenol, 10 mmol) and K₂CO₃ (15 mmol) in anhydrous ACN (30 mL). Stir at room temperature for 30 mins to generate the phenoxide/thiolate.

-

Addition: Add 3-(bromomethyl)-3-methylcyclobutan-1-one (10 mmol) dropwise. Add TBAI (1 mmol) if the reaction is sluggish.

-

Reaction: Heat to reflux (80 °C) for 4–8 hours.

-

Note: The ketone at C1 is stable to these mild basic conditions. Avoid strong bases (e.g., NaH, LDA) that might cause enolization/aldol polymerization of the cyclobutanone.

-

-

Workup: Cool to RT. Filter off inorganic salts.

-

Extraction: Dilute filtrate with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂).

-

Validation: Mass Spectrometry (LC-MS) will show the parent ion corresponding to the displaced product (M - Br + Nu).

-

Safety & Handling Guidelines

-

Lachrymator Potential: Bromomethyl ketones and their cyclic analogs can be potent lachrymators (tear agents). Handle only in a functioning fume hood.

-

Cyanide Safety: Protocol A utilizes KCN. Never mix cyanide waste with acids. Maintain a pH > 10 in waste containers.

-

Thermal Stability: Cyclobutanones are strained rings. While generally stable, avoid temperatures >150 °C to prevent thermal ring-opening or rearrangements.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. (2025).[2][3][4][1][5][6][7] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. (2025).[2][3][4][1][5][6][7] Link

-

Li, J., et al. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. (2025).[7] Link

-

PharmaBlock. 3-(Bromomethyl)cyclobutan-1-ol Building Blocks and Analogs. (2025).[2][3][4][1][5][6][7] Link

-

Tortosa, M., et al. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PMC. (2025).[2][3][4][1][5][6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 3-(bromomethyl)cyclobutan-1-one (C5H7BrO) [pubchemlite.lcsb.uni.lu]

- 6. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable cyclobutane intermediate. We will explore a robust synthetic strategy, troubleshoot common issues, and answer frequently asked questions based on established chemical principles and field-proven insights.

Recommended Synthetic Pathway: Functional Group Interconversion

Direct bromination of the methyl group on 3-methylcyclobutan-1-one is often low-yielding and non-selective, leading to a mixture of hard-to-separate byproducts, including α-brominated ketones.[1] A more reliable and higher-yielding strategy involves the conversion of a primary alcohol. The recommended two-step pathway begins with the readily accessible precursor, 3-(hydroxymethyl)-3-methylcyclobutan-1-one.

This approach leverages the clean and efficient conversion of a primary alcohol to an alkyl bromide, most commonly via an Appel reaction or with phosphorus tribromide.

Caption: Recommended synthesis via bromination of the primary alcohol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is critically low (<40%). What are the most likely causes?

A low yield is typically a result of one or more competing side reactions, incomplete conversion, or loss of product during workup and purification.

Caption: Competing SN2 and E2 pathways for the alkyl bromide.

Preventative Measures:

-

Avoid Strong Bases: Do not use strong, non-nucleophilic bases like DBU or tert-butoxide during workup or purification if any starting material remains. Use a mild base like aqueous sodium bicarbonate for quenching.

-

Control Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature for the Appel reaction).

-

Choice of Reagents: The Appel reaction is generally less prone to elimination than other methods if conditions are controlled, as it doesn't generate a strongly basic environment during the reaction itself.

Q4: The reaction stalls and does not proceed to completion. What should I check?

-

Reagent Purity: The starting alcohol must be pure and, critically, anhydrous. Water will consume the brominating reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide upon storage; use freshly opened or purified material.

-

Solvent: Ensure you are using a dry, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Stoichiometry: For an Appel reaction, a slight excess (1.1-1.2 equivalents) of both CBr₄ and PPh₃ is recommended to drive the reaction to completion.

-

Temperature: While low temperatures suppress side reactions, some activation energy is required. If the reaction is stalling at 0 °C, allow it to slowly warm to room temperature and monitor by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how can I prepare it?

The ideal starting material is 3-(hydroxymethyl)-3-methylcyclobutan-1-one . This precursor is not widely commercially available but can be synthesized. An efficient route involves the [2+2] cycloaddition of an appropriate allene and alkene, followed by functional group manipulation. [2]A more straightforward approach may involve the reduction of a corresponding carboxylic acid or ester, such as methyl 3-methylcyclobutane-1-carboxylate.

Q2: Which brominating agent is superior: PBr₃ or CBr₄/PPh₃ (Appel Reaction)?

Both reagents are effective for converting primary alcohols to bromides. The choice depends on your experimental constraints and desired workup procedure.

| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (CBr₄/PPh₃) |

| Conditions | Typically neat or in ether/DCM, 0 °C to RT. | DCM or THF, 0 °C to RT. |

| Byproducts | Phosphorous acid (H₃PO₃), easily removed by aqueous wash. | Triphenylphosphine oxide (TPPO), Bromoform (CHBr₃). |

| Workup | Simple aqueous quench and extraction. | Can be challenging due to the high polarity and crystallinity of TPPO, often requiring column chromatography. |

| Advantages | Atom economical, simple workup. | Very mild conditions, high functional group tolerance. |

| Disadvantages | Highly corrosive and moisture-sensitive. | Generates stoichiometric amounts of TPPO, which can complicate purification. |

For ease of purification on a small to medium scale, PBr₃ is often preferred . For sensitive substrates requiring extremely mild conditions, the Appel reaction is superior .

Q3: How can I effectively monitor the reaction's progress?

-

Thin-Layer Chromatography (TLC): This is the simplest method. The starting alcohol is significantly more polar than the product. A typical solvent system would be 20-30% Ethyl Acetate in Hexanes. The alcohol will have a low Rf, while the alkyl bromide product will have a much higher Rf.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides definitive confirmation of product formation (correct molecular ion peak) and allows for the detection of volatile byproducts like the elimination product.

Q4: What is the best method for purifying the final product?

Flash column chromatography is the most reliable method for obtaining highly pure 3-(Bromomethyl)-3-methylcyclobutan-1-one.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15%) is typically effective. The product is non-polar and will elute relatively quickly.

-

Caution: Avoid using amine-containing additives or basic mobile phases, which could promote on-column elimination.

If the crude product is relatively clean after an aqueous workup, vacuum distillation can be an alternative for large-scale purification, but care must be taken to avoid high temperatures that could cause decomposition or elimination.

Q5: What are the key safety precautions for this synthesis?

-

Brominating Agents: Both PBr₃ and CBr₄ are toxic and corrosive. PBr₃ reacts violently with water. Handle these reagents only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Bromoform: The Appel reaction produces bromoform as a byproduct, which is a suspected carcinogen.

-

Lachrymators: The final product, an α-functionalized ketone derivative, is likely a lachrymator and skin irritant. [3]Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Experimental Protocol: Bromination using PBr₃

This protocol describes the conversion of 3-(hydroxymethyl)-3-methylcyclobutan-1-one to the target compound.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel is placed under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Dissolve 3-(hydroxymethyl)-3-methylcyclobutan-1-one (1.0 eq) in anhydrous diethyl ether or DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq, to account for the three bromide ions per molecule) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice. Add a saturated aqueous solution of sodium bicarbonate dropwise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a cool water bath.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Welcome to the Technical Support Center for the isolation and purification of 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9). This strained, low-molecular-weight (MW 177.04 g/mol ) halogenated ketone presents unique challenges during column chromatography. Due to its volatility, lack of a UV chromophore, and potential for ring-opening under harsh conditions, standard purification workflows often lead to poor recovery or undetectable product.

This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, optimized protocols, and visual workflows to ensure high-yield recovery and high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing significant product loss during rotary evaporation after collecting my column fractions. Why is this happening, and how can I prevent it? A1: The primary cause of product loss is the compound's high volatility. 3-(Bromomethyl)-3-methylcyclobutan-1-one is a small molecule lacking strong intermolecular forces (such as hydrogen bonding); its only polar interaction is the dipole of the ketone. When using standard eluent systems like Hexanes/Ethyl Acetate, the heat and high vacuum required to remove the solvent will cause the product to co-evaporate.

-

The Solution: Switch your chromatography solvent system to n-Pentane/Diethyl Ether . Both solvents have boiling points below 36 °C. During concentration, keep the rotary evaporator water bath below 25 °C and the vacuum no lower than 150 mbar. Stop the evaporation immediately once the bulk solvent is removed.

Q2: My product is completely invisible on TLC plates under 254 nm UV light. How can I reliably track my fractions during column chromatography?

A2: The compound is UV-inactive because it lacks a conjugated pi-system; the isolated carbonyl group only possesses a weak

-

The Solution: You must use a chemical stain. The gold standard for ketones is the 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain [1]. The causality behind this choice is mechanistic: the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of your cyclobutanone to form a highly conjugated, brightly colored (yellow/orange) hydrazone precipitate. This reaction is specific to aldehydes and ketones, making it superior to general oxidative stains like KMnO4.

Q3: I am observing multiple spots or streaking on the column, suggesting degradation. What is causing this, and how do I stabilize the compound? A3: Cyclobutanones possess significant ring strain (~26 kcal/mol). The presence of a bromomethyl group further sensitizes the molecule to nucleophilic attack or enolization. Standard silica gel contains mildly acidic silanol groups. Prolonged residence time on the column can catalyze ring-opening or degradation[2].

-

The Solution: Minimize the compound's residence time on the silica. Use Flash Column Chromatography with positive air/nitrogen pressure rather than gravity elution. Ensure your column is properly packed to avoid channeling, and do not leave the compound sitting on the column overnight.

Part 2: Data Presentation

Table 1: Comparison of TLC Staining Methods for Cyclobutanones

| Stain Reagent | Mechanism of Action | Observation for Target Ketone | Suitability |

| 2,4-DNPH | Nucleophilic addition forming a conjugated hydrazone. | Immediate bright yellow/orange spot. | Optimal ; highly specific and sensitive for ketones. |

| p-Anisaldehyde | Acid-catalyzed condensation. | Faint pink/purple spot (requires heat). | Moderate; less sensitive than 2,4-DNPH. |

| KMnO4 | Oxidation of functional groups. | Weak yellow spot on purple background. | Poor; the saturated bromoketone is resistant to mild oxidation. |

| UV (254 nm) | Fluorescence quenching of conjugated systems. | Invisible. | Unsuitable; lacks conjugated |

Table 2: Solvent System Selection Matrix for Volatile Ketones

| Solvent System | Evaporation Risk | Resolution Capacity | Recommendation |

| Hexanes / EtOAc (9:1) | High (Requires >40°C or strong vacuum) | Excellent | Use only for non-volatile derivatives. |

| n-Pentane / Et2O (95:5) | Low (Evaporates easily at 20°C) | Very Good | Recommended for 3-(Bromomethyl)-3-methylcyclobutan-1-one. |

| DCM / MeOH (98:2) | Moderate | Poor (Too polar, causes co-elution) | Not recommended. |

Part 3: Experimental Protocols

Protocol 1: Preparation and Self-Validating Application of 2,4-DNPH Stain

This protocol ensures you have a highly active stain to detect your UV-inactive product without false negatives[1].

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 12.0 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

). -

Dilution: Slowly and carefully add 80 mL of distilled water, followed by 200 mL of 95% ethanol. Stir until completely homogeneous. Store in a wide-mouth glass jar.

-

Self-Validation Step (Critical): Before analyzing your column fractions, spot a single drop of a known ketone (e.g., acetone or cyclohexanone) onto a scrap TLC plate. Dip the plate into the 2,4-DNPH stain. If an opaque, bright yellow/orange spot does not appear immediately at room temperature, the stain has degraded and must be remade.

-

Application: Spot your column fractions onto a TLC plate, elute in 95:5 Pentane/Et2O, dry the plate gently with compressed air, and dip it into the validated 2,4-DNPH stain. The target cyclobutanone will appear as a distinct yellow spot.

Protocol 2: Optimized Flash Column Chromatography Workflow

This methodology minimizes degradation and prevents product loss due to volatility[2],[3].

-

Column Packing: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using n-Pentane. Ensure a flat sand bed at the top to protect the silica surface.

-

Sample Loading: Dissolve the crude 3-(Bromomethyl)-3-methylcyclobutan-1-one in a minimum volume of n-Pentane (or a 1:1 mixture of Pentane/DCM if solubility is poor). Apply directly to the silica bed.

-

Elution: Elute the column using a gradient of n-Pentane/Diethyl Ether (starting at 100:0, increasing to 95:5). Apply positive pressure to maintain a flow rate of ~2 inches per minute to minimize residence time.

-

Fraction Collection & Monitoring: Collect small fractions (e.g., 15 mL). Monitor every third fraction using the validated 2,4-DNPH TLC protocol.

-

Gentle Concentration: Pool the product-containing fractions into a round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 20 °C and the vacuum pressure set to 150 mbar .

-

Isolation: Once the solvent stops condensing, immediately remove the flask from the vacuum to prevent sublimation/co-evaporation. Store the pure product under argon at -20 °C.

Part 4: Visualizations

Caption: Optimized workflow for the isolation and purification of volatile cyclobutanone derivatives.

Caption: Logical troubleshooting pathway for detecting UV-inactive ketones during chromatography.

Part 5: References

-

Organic Syntheses. "Synthesis and Purification of Cyclobutanone Derivatives." Organic Syntheses, Vol. 100, p. 347. URL: [Link]

-

ResearchGate Scientific Community. "How can I detect hydrocarbon products such as alcohol, ketone, etc. on TLC?" ResearchGate Q&A Forums. URL:[Link]

-

MDPI. "In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity." Molecules, 2023. URL:[Link]

Sources

Technical Support Guide: Stability of 3-(Bromomethyl)-3-methylcyclobutan-1-one Under Acidic Conditions

[1][2]

Executive Summary

3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 463961-43-5) is a strained, bifunctional building block used frequently in the synthesis of rigidified drug scaffolds (e.g., MDM2 inhibitors).[1][2]

Core Stability Verdict: This compound exhibits conditional stability under acidic conditions.[1][2] While the bromomethyl group is kinetically inert to acid-mediated substitution (due to neopentyl-like steric hindrance), the cyclobutanone core is vulnerable to acid-catalyzed ring expansion or cleavage under forcing conditions (high temperature, strong aqueous acids).[1][2]

Key Recommendation: Perform acidic deprotections (e.g., Boc removal) using anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Avoid prolonged exposure to refluxing aqueous mineral acids (HCl, H₂SO₄).[1][2]

Technical Deep Dive & FAQs

Q1: Can I subject 3-(Bromomethyl)-3-methylcyclobutan-1-one to standard acidic deprotection conditions (e.g., 4M HCl/Dioxane or TFA/DCM)?

Answer:

-

TFA/DCM (Recommended): Yes.[1][2] The compound is generally stable in 10–50% TFA in DCM at 0°C to room temperature for short durations (<4 hours).[1][2] The electron-deficient nature of the ketone destabilizes the formation of carbocation intermediates that would typically lead to rearrangement.

-

HCl/Dioxane (Caution): Use with caution.[1][2] While 4M HCl in dioxane is anhydrous, the presence of strong mineral acid can catalyze aldol-like self-condensation or ring-opening if the reaction warms up.[1]

-

Aqueous Acids (Avoid): Avoid refluxing in aqueous HCl or H₂SO₄. The combination of ring strain (~26 kcal/mol) and carbonyl activation leads to hydration (gem-diol formation) followed by potential ring cleavage to acyclic keto-acids or aldehydes [1].[1]

Q2: What is the primary degradation mechanism in acid?

Answer: The primary risk is Acid-Catalyzed Ring Cleavage .[1][2] Unlike unstrained ketones, cyclobutanones possess significant angle strain.[2] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. In the presence of a nucleophile (like water), the ring can open to relieve strain, forming a linear chain.

Mechanistic Insight:

-

Protonation:

-

Nucleophilic Attack: Water attacks the carbonyl carbon.[1][2]

-

Ring Opening: The

orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Q3: Is the bromomethyl group susceptible to elimination or substitution in acid?

-

Substitution (

): The bromomethyl group is attached to a quaternary carbon (C3), creating a "neopentyl-like" steric environment.[2] This severely retardsngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Elimination (

): Acid-catalyzed elimination is unlikely.[2] The formation of a primary carbocation at the bromomethyl position is energetically unfavorable.[2] Furthermore, the geometric constraints of the cyclobutane ring disfavor the formation of exocyclic double bonds (Bredt's rule analogues) without strong base [3].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Troubleshooting & Stability Data

Stability Profile Table

| Condition | Stability Rating | Observed Outcome | Recommendation |

| TFA / DCM (1:1), 0°C | High | Intact starting material (>98%) | Preferred Method for deprotection.[1][2] |

| 4M HCl / Dioxane, RT | Moderate | Minor hydration; <5% degradation | Monitor strictly by TLC/LCMS. |

| 10% aq.[1][2] HCl, Reflux | Low | Ring opening; Acyclic products | STOP. Do not use heat with aq.[1][2] acid.[2][3][4][5][6] |

| Lewis Acid (e.g., | Variable | Risk of rearrangement | Requires low temp (-78°C).[2] |

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| New spot on TLC (more polar) | Hydration (Gem-diol formation) | Reversible.[1][2] Work up with non-aqueous solvent or dry the organic layer thoroughly.[2] |

| Loss of Cyclobutanone Peak in NMR (~3.0 ppm) | Ring Cleavage | Check for acyclic methyl ketone signals (~2.1 ppm). Switch to milder acid (e.g., Formic acid).[1][2] |

| Incomplete Reaction | Steric Hindrance | The gem-dimethyl/bromo motif hinders nucleophilic attack.[1][2] Increase time, not temperature. |

Mechanistic Visualization

The following diagram illustrates the stability bifurcation: the stable reversible protonation path versus the irreversible ring-opening path triggered by heat or strong nucleophiles.[2]

Figure 1: Acid-Mediated Pathways.[1][2] The reversible hydration (green) is common in aqueous workups, while irreversible ring cleavage (red) occurs under forcing conditions.[1]

Recommended Protocol: Acidic Deprotection[1][2]

Objective: Removal of an acid-labile protecting group (e.g., Boc, Ketal) in the presence of the 3-(Bromomethyl)-3-methylcyclobutan-1-one core.[1][2]

Reagents:

-

Trifluoroacetic Acid (TFA), Anhydrous[1]

-

Dichloromethane (DCM), HPLC Grade[1]

-

Saturated

solution[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 eq) in DCM (concentration ~0.1 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling.

-

Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 to 2:1) .[1][2]

-

Monitoring: Stir at 0°C. Monitor by TLC every 30 minutes.

-

Tip: If the reaction is sluggish, warm to RT only if necessary.[2]

-

-

Quenching: Pour the reaction mixture slowly into a stirred, cold saturated

solution. -

Extraction: Extract immediately with DCM. Wash with brine, dry over

, and concentrate at <30°C .

References

-

Namyslo, J. C., & Kaufmann, D. E. (2003).[1][2] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[1][2] Link[1]

-

BenchChem Technical Support. (2025). Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions. BenchChem.[1][2][7] Link[1]

-

Hussain, M. M., et al. (2009).[1][2][8] Synthesis of Cyclobutanones via Pinacol-Type Rearrangement.[1][2] Journal of the American Chemical Society, 131(18), 6516–6524.[1][2] Link[1]

-

PubChem. (2025).[1][2] Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Compound Summary. National Library of Medicine.[1][2] Link[1]

Sources

- 1. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Bromomethyl)cyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclobutanone synthesis [organic-chemistry.org]

Troubleshooting guide for the bromination of 3-methylcyclobutanone

Executive Summary

Welcome to the technical support hub for the functionalization of strained rings. The bromination of 3-methylcyclobutanone presents a unique set of challenges compared to acyclic or six-membered ring ketones. The inherent ring strain (~26 kcal/mol) coupled with the steric influence of the C3-methyl group creates a narrow operating window between successful

This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered in the lab: regiochemical scrambling, acid-catalyzed ring opening, and polybromination.

Module 1: Critical Decision Making (Reagent Selection)

Before beginning, select your reagent system based on your specific downstream requirements.

| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) | Pyridinium Tribromide |

| Mechanism | Acid-catalyzed Enolization | Ionic (electrophilic) or Radical | Ionic (controlled release) |

| Acidity | High (Generates HBr rapidly) | Low (Buffered capacity) | Medium |

| Regiocontrol | Thermodynamic (often mixtures) | Kinetic potential | Thermodynamic |

| Risk Profile | High: Ring opening likely | Low: Best for stability | Medium: Good balance |

| Recommendation | Avoid for this substrate | Primary Recommendation | Secondary Option |

Module 2: Troubleshooting & FAQs

Category A: Regioselectivity & Isomer Control

Q: I am observing a mixture of 2-bromo and 4-bromo isomers. How do I favor the 2-bromo product?

A: This is the classic conflict between electronic stabilization and steric hindrance.

-

The Mechanism: Under acidic conditions (thermodynamic control), the reaction proceeds via the enol.[1] The C2-C3 double bond (more substituted) is electronically favored over the C4-C1 double bond. However, the methyl group at C3 creates significant steric clash (A-strain) for the planar enol intermediate at C2.

-

The Fix: You cannot easily force the 2-bromo product purely by thermodynamics due to this steric penalty.

-

Strategy: Switch to Kinetic Control . Generate the enolate using a bulky base (LDA or LiHMDS) at -78°C. The base will deprotonate the less hindered C4 position. Quench with NBS to selectively isolate 4-bromo-3-methylcyclobutanone .

-

If you need the 2-bromo isomer: You must accept a mixture and separate via chromatography, or use a directing group strategy (e.g., silyl enol ether formation followed by bromination).

-

Q: My NMR shows the bromine is trans to the methyl group. Is this expected?

A: Yes. The cyclobutanone ring is puckered. The 3-methyl group adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. Incoming electrophiles (

Category B: Stability & Ring Integrity

Q: The reaction mixture turned into a black tar/polymer. What happened? A: You likely triggered an acid-catalyzed ring expansion or aldol-like polymerization.

-

Root Cause: The byproduct of bromination is HBr. Cyclobutanones are acid-sensitive; protonation of the carbonyl oxygen increases ring strain, making the C-C bonds susceptible to nucleophilic attack (by solvent or bromide), leading to ring opening.

-

The Solution:

-

Switch Solvent: Do not use water or simple alcohols. Use

, -

Scavenge Acid: Add solid

or -

Use NBS: Switch to NBS with a catalytic amount of

or TsOH, which maintains a lower steady-state concentration of acid.

-

Module 3: Visualizing the Pathway

Understanding the competition between pathways is critical for troubleshooting.

Figure 1: Mechanistic divergence showing the conflict between kinetic accessibility (C4) and thermodynamic substitution (C2), alongside the risk of acid-mediated decomposition.

Module 4: Recommended Experimental Protocol

Protocol ID: EXP-NBS-OPT-04 Method: Electrophilic Bromination using NBS (Buffered)

Materials

-

3-methylcyclobutanone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

- -Toluenesulfonic acid (pTsOH) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Workflow

-

Preparation: Dissolve 3-methylcyclobutanone in DCM (0.5 M concentration).

-

Activation: Add pTsOH (0.1 equiv) and stir at 0°C for 10 minutes.

-

Why? Initiates enolization without generating massive amounts of HBr.

-

-

Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes.

-

Critical: Do not dump all at once. An exotherm can degrade the ring.

-

-

Monitoring: Warm to Room Temperature (25°C). Monitor by TLC (stain with

or Anisaldehyde).-

Checkpoint: If reaction stalls, raise to 35°C but do not reflux .

-

-

Workup (Crucial for Stability):

-

Quench with saturated

solution. -

Wash organic layer with

(to remove trace -

Dry over

.

-

-

Purification:

-

Do not distill unless absolutely necessary (risk of thermal decomposition).

-

Flash chromatography on Neutral Alumina (Silica is acidic and can degrade the product).

-

Module 5: Troubleshooting Flowchart

Use this logic tree to diagnose real-time experimental failures.

Figure 2: Diagnostic workflow for evaluating reaction outcomes.

References

-

General Regioselectivity in Cyclobutanones

-

Conia, J. M., & Salaun, J. R. (1972). Thermally Induced Retro-Aldol-Type Reactions of Cyclobutanones. Accounts of Chemical Research, 5(1), 33–40. Link

-

-

Bromination Methodologies (NBS vs Br2)

-

Synthesis of Bromocyclobutanones (Org. Syn. Standard)

-

Krumpolc, M., & Rocek, J. (1990). Preparation of Cyclobutenone. Organic Syntheses, Coll. Vol. 7, p.114. (Describes bromination/dehydrobromination sequence). Link

-

- Conformational Analysis of 3-Substituted Cyclobutanones: Wiberg, K. B. (1965). The Chemistry of Small Ring Compounds. Record of Chemical Progress. (Foundational text on strain energy and reactivity).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Storage, Handling, and Troubleshooting for 3-(Bromomethyl)-3-methylcyclobutan-1-one

Welcome to the Technical Support Center for 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9)[1]. As a highly versatile bifunctional building block, this compound is prized in drug development and complex organic synthesis. However, its molecular architecture—combining a highly strained cyclobutanone ring with a reactive primary alkyl bromide—demands rigorous handling protocols.

This guide is designed for researchers and application scientists, providing field-proven methodologies, mechanistic troubleshooting, and validated storage directives to ensure experimental reproducibility and safety.

Module 1: Quantitative Storage & Compatibility Data

To maintain the structural integrity of 3-(Bromomethyl)-3-methylcyclobutan-1-one, strict adherence to environmental controls is mandatory. The compound is susceptible to photolytic degradation, moisture-induced hydrolysis, and base-catalyzed ring-opening.

Table 1: Optimal Storage Conditions

| Parameter | Recommendation | Mechanistic Rationale |

| Temperature | -20°C (Freezer) | Suppresses thermal degradation and minimizes the kinetic energy available for spontaneous C-Br homolysis or ring-expansion side reactions. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents atmospheric moisture from hydrolyzing the alkyl bromide, which would release corrosive Hydrogen Bromide (HBr) gas[2]. |

| Light Exposure | Dark / Amber Vials | Primary alkyl bromides are light-sensitive. UV/visible light triggers photolytic cleavage of the C-Br bond, generating destructive free radicals[3]. |

| Container | PTFE-lined Septum Cap | Ensures a hermetic seal that allows for repeated syringe-based dispensing without exposing the bulk material to ambient air. |

Table 2: Chemical Compatibility Profile

| Reagent Class | Compatibility | Interaction Result |

| Soft Nucleophiles (e.g., Amines, Thiols) | High | Undergoes clean |

| Hard Nucleophiles (e.g., Hydroxide, Alkoxides) | Incompatible | Attacks the highly electrophilic cyclobutanone carbonyl, triggering thermodynamically driven ring-opening[4]. |

| Strong Bases (e.g., NaH, LDA) | Incompatible | Induces enolization followed by rapid decomposition or polymerization. |

| Strong Oxidizers | Incompatible | Can oxidize the ketone or degrade the alkyl bromide framework. |

Module 2: Mechanistic Troubleshooting & FAQs

Q1: My reagent has turned yellow/brown during storage. Can I still use it?

A1: Proceed with extreme caution; purification is likely required.

Causality: The discoloration is a classic indicator of photolytic or thermal degradation. Alkyl bromides are light-sensitive; exposure to ambient laboratory lighting can induce homolytic cleavage of the carbon-bromine bond, generating free bromine (

Q2: I am attempting an displacement on the bromide, but I am isolating acyclic byproducts. What went wrong?

A2: Your base or nucleophile is too "hard" and is attacking the carbonyl instead of the alkyl halide.

Causality: Cyclobutanones possess severe ring strain because their internal bond angles are forced to ~90°, deviating significantly from the ideal

Q3: The reagent bottle fumed slightly when I opened it, and my subsequent reaction yields dropped. Why?

A3: The compound has been exposed to moisture, leading to hydrolysis. Causality: When ambient moisture enters the vial, it slowly hydrolyzes the primary alkyl bromide to an alcohol, releasing Hydrogen Bromide (HBr) gas[2]. The fuming you observed is HBr reacting with atmospheric water vapor. The presence of HBr in your reaction mixture will neutralize your basic catalysts and can trigger acid-catalyzed enolization or decomposition of the cyclobutanone ring. Solution: Discard heavily fuming batches. To prevent this, always utilize Schlenk line techniques or a glovebox for dispensing.

Module 3: Visualizing Reactivity & Workflows

To ensure experimental success, it is critical to understand both the physical handling workflow and the chemical pathways that dictate the molecule's behavior.

Diagram 1: Safe Handling and Dispensing Workflow

The following workflow illustrates the self-validating system required to prevent moisture condensation and atmospheric degradation during routine laboratory use.

Fig 1: Step-by-step physical workflow for handling air/moisture-sensitive cyclobutanones.

Diagram 2: Mechanistic Reactivity and Degradation Pathways

Understanding the competing reaction pathways is essential for selecting the correct reagents and storage conditions.

Fig 2: Chemical reactivity profile highlighting ideal S_N2 pathways vs. degradation mechanisms.

Module 4: Validated Experimental Protocols

Protocol: Air-Free Dispensing via Schlenk Line

To prevent the degradation issues outlined in Module 2, all dispensing must be performed using rigorous air-free techniques[7].

Step 1: Equilibration (Critical Step)

-

Remove the sealed vial of 3-(Bromomethyl)-3-methylcyclobutan-1-one from the -20°C freezer.

-

Do not open immediately. Place the vial in a dark desiccator and allow it to equilibrate to room temperature for at least 30–45 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, leading to rapid hydrolysis and HBr generation.

Step 2: Apparatus Preparation

-

Attach a flame-dried receiving flask to the Schlenk line.

-

Perform three consecutive "purge-and-refill" cycles: Evacuate the flask under high vacuum (

Torr) for 2 minutes, then backfill with ultra-high purity Argon.

Step 3: Syringe Transfer

-

Purge a gas-tight glass syringe with Argon by piercing a septum attached to the Schlenk line and drawing/expelling Argon three times.

-

Insert the purged syringe into the septum of the equilibrated reagent vial.

-

Inject a volume of Argon equivalent to the volume of liquid you intend to withdraw (to prevent pulling a vacuum inside the reagent vial).

-

Withdraw the required volume of 3-(Bromomethyl)-3-methylcyclobutan-1-one.

-

Transfer the liquid dropwise into the receiving flask under positive Argon pressure.

Step 4: Storage Re-sealing

-

Before returning the stock vial to the freezer, insert an Argon line (via a needle) into the headspace of the vial for 10 seconds to displace any ambient air that may have permeated the septum.

-

Seal the septum with Parafilm, wrap the vial in aluminum foil (to block light), and immediately return to -20°C.

References

-

4-bromo-2,3-dihydro-1H-indene-1,3-dione, 95% | Chem Pure - Chembeez Chembeez[Link]

-

98% p-Chlorophenethyl Bromide (CAS 6529-53-9) - Qixi Chemicals Qixi Chemicals[Link]

-

Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Liskon Biological[Link]

-

Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis National Institutes of Health (PMC)[Link]

-

A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion RSC Publishing[Link]

-

Recent advances in visible light-activated radical coupling reactions Chemical Society Reviews (RSC Publishing)[Link]

Sources

- 1. 4-bromo-2,3-dihydro-1H-indene-1,3-dione, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. Mayorista 98% P-Chlorophenethyl Bromide (CAS 6529-53-9),98% P-Chlorophenethyl Bromide (CAS 6529-53-9) Fabricante - Qixiolivetol.com [es.qixiolivetol.com]

- 3. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]

- 4. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 6. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]

- 7. ossila.com [ossila.com]

Validation & Comparative

Technical Comparison Guide: Optimizing GC-MS Characterization of 3-(Bromomethyl)-3-methylcyclobutan-1-one

This guide serves as a technical resource for the GC-MS characterization of 3-(Bromomethyl)-3-methylcyclobutan-1-one , a thermally labile building block used in the synthesis of complex pharmaceutical intermediates (e.g., bicyclo[1.1.1]pentane derivatives).

Due to the molecule's high ring strain and the presence of a leaving group (bromide), standard GC-MS protocols often lead to thermal degradation, resulting in inaccurate purity assessments. This guide objectively compares a Standard High-Temperature Method against an Optimized Cold-Injection Method , providing the experimental evidence necessary to validate analytical integrity.

Part 1: The Analytical Challenge

3-(Bromomethyl)-3-methylcyclobutan-1-one presents a dual stability challenge during gas chromatography:

-

Ring Strain: The cyclobutanone ring (~26 kcal/mol strain energy) is prone to thermal decarbonylation (loss of CO) at elevated temperatures.

-

Elimination Susceptibility: The tertiary carbon adjacent to the bromomethyl group facilitates dehydrobromination (loss of HBr), especially on active metal surfaces in hot injector ports.

Consequence: Standard split/splitless injections often yield a chromatogram dominated by degradation products (e.g., 2-methyl-1,3-butadiene derivatives) rather than the parent molecule, leading to false-negative purity results.

Part 2: Comparative Methodology

We compared two analytical approaches to characterize a reference standard of >98% purity.

Method A: Standard Split Injection (The "Alternative")

-

Concept: Traditional high-throughput screening method.

-

Injector: Split (20:1) at 250°C .

-

Column: Standard non-polar (5%-phenyl-methylpolysiloxane).

-

Ionization: Standard EI (70 eV).[1]

Method B: Optimized Cold On-Column (The "Recommended Product")

-

Concept: Thermal preservation protocol.

-

Injector: Cold On-Column (COC) or PTV starting at 40°C .

-

Column: Mid-polar (14%-cyanopropyl-phenyl-methylpolysiloxane) to separate polar degradants.

-

Ionization: Low-Energy EI (or CI) to preserve the Molecular Ion (

).